An In-depth Technical Guide to 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine: A Key Intermediate in Synthetic Opioid Chemistry
An In-depth Technical Guide to 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine: A Key Intermediate in Synthetic Opioid Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of medicinal chemistry is continually evolving, with a constant demand for novel molecular scaffolds and versatile building blocks. Among these, substituted piperidines hold a prominent position due to their prevalence in a wide array of biologically active compounds. This guide focuses on a specific, yet highly significant, member of this class: 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine . This compound has emerged as a critical intermediate in the synthesis of certain fentanyl analogs, most notably ortho-methylfentanyl.[1][2] Understanding its synthesis, properties, and handling is therefore of paramount importance for researchers in the fields of opioid research, forensic science, and regulatory compliance. This document serves as a comprehensive technical resource, providing in-depth scientific insights and practical methodologies related to this pivotal chemical entity.
Molecular Overview and Physicochemical Properties
1-Boc-4-cyano-4-(2-methylphenyl)-piperidine, with the CAS Number 186347-28-4, is a C4-disubstituted N-Boc protected piperidine derivative.[3] The structure features a piperidine ring with its nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is crucial for modulating the reactivity of the piperidine nitrogen during synthetic sequences and can be readily removed under acidic conditions. The C4 position of the piperidine ring is quaternary, bearing both a cyano (-C≡N) group and a 2-methylphenyl (o-tolyl) group. This unique substitution pattern makes it a valuable precursor for creating more complex molecular architectures.
Table 1: Physicochemical Properties of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine
| Property | Value | Source |
| CAS Number | 186347-28-4 | [3] |
| Molecular Formula | C₁₈H₂₄N₂O₂ | [3] |
| Molecular Weight | 300.40 g/mol | [3] |
| IUPAC Name | tert-butyl 4-cyano-4-(2-methylphenyl)piperidine-1-carboxylate | [3] |
| SMILES | CC1=CC=CC=C1C2(C#N)CCN(C(OC(C)(C)C)=O)CC2 | [3] |
Synthesis Strategies and Methodologies
Strategy 1: Arylation followed by Cyanation of a Piperidone Precursor
This approach commences with the readily available 1-Boc-4-piperidone and involves a Grignard reaction to introduce the 2-methylphenyl group, followed by the introduction of the cyano group.
Diagram 1: Synthesis via Arylation and Cyanation.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of tert-butyl 4-hydroxy-4-(o-tolyl)piperidine-1-carboxylate
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To a solution of 2-bromotoluene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to initiate the formation of the Grignard reagent, 2-methylmagnesium bromide.
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Cool the Grignard solution to 0 °C and add a solution of 1-Boc-4-piperidone in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.
Step 2: Synthesis of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine
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Dissolve the crude tertiary alcohol from the previous step in a suitable aprotic solvent such as dichloromethane (DCM) under an inert atmosphere.
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Add a cyanating agent, such as trimethylsilyl cyanide (TMSCN), and a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf).
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Stir the reaction at room temperature until completion.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine.
Causality Behind Experimental Choices: The use of a Grignard reagent is a classic and effective method for forming carbon-carbon bonds by adding an aryl group to a ketone. The subsequent cyanation of the tertiary alcohol is a nucleophilic substitution reaction, often facilitated by a Lewis acid to activate the hydroxyl group as a good leaving group.
Strategy 2: α-Arylation of a Cyanopiperidine Precursor
An alternative approach involves the direct arylation of an activated cyanopiperidine derivative. This method can be challenging due to the potential for competing side reactions.
Diagram 2: Synthesis via α-Arylation.
Experimental Protocol (Hypothetical):
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In a flame-dried flask under an inert atmosphere, dissolve 1-Boc-4-cyanopiperidine in anhydrous THF.
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Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the α-cyano carbanion.
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After stirring for a suitable time at low temperature, add a solution of a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)) and a suitable ligand.
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Add 2-iodotoluene to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir until completion.
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Quench the reaction with saturated aqueous ammonium chloride.
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Extract the product with an organic solvent, wash, dry, and concentrate.
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Purify by column chromatography to obtain the final product.
Causality Behind Experimental Choices: This strategy relies on the generation of a nucleophilic carbanion adjacent to the electron-withdrawing cyano group. A strong, sterically hindered base like LDA is used to deprotonate the C4 position without significant nucleophilic attack on the nitrile. A palladium-catalyzed cross-coupling reaction is then employed to form the C-C bond between the piperidine and the aryl halide.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine. While specific experimental spectra for this compound are not widely published, the expected data can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the 2-methylphenyl group (approx. 7.0-7.5 ppm).- Protons of the piperidine ring (complex multiplets, approx. 1.5-4.0 ppm).- Singlet for the methyl group on the phenyl ring (approx. 2.3-2.5 ppm).- Singlet for the nine protons of the Boc group (approx. 1.4-1.5 ppm). |
| ¹³C NMR | - Carbonyl carbon of the Boc group (approx. 154 ppm).- Quaternary carbon of the Boc group (approx. 80 ppm).- Carbons of the 2-methylphenyl group (approx. 125-140 ppm).- Cyano carbon (approx. 120 ppm).- Quaternary carbon at the 4-position of the piperidine ring.- Methylene carbons of the piperidine ring.- Methyl carbon of the tolyl group (approx. 20 ppm).- Methyl carbons of the Boc group (approx. 28 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 301.19. |
| IR Spectroscopy | - C≡N stretch (approx. 2230-2240 cm⁻¹).- C=O stretch of the Boc group (approx. 1690 cm⁻¹).- C-H stretches (aromatic and aliphatic). |
Applications in Medicinal Chemistry
The primary and most significant application of 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine is as a key intermediate in the synthesis of ortho-methylfentanyl, a potent synthetic opioid.[1][2] The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be further functionalized to complete the synthesis of the fentanyl analog.
Diagram 3: Role as a Precursor to ortho-methylfentanyl.
Beyond its role as a precursor, the 4-cyano-4-arylpiperidine scaffold is of interest in medicinal chemistry for the development of other biologically active molecules. The piperidine ring is a common motif in central nervous system (CNS) active drugs, and the specific substitution pattern of this compound could be explored for the synthesis of novel therapeutic agents.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage of all chemical intermediates, particularly those with potential for misuse. While a specific Material Safety Data Sheet (MSDS) for 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine is not publicly available, safety precautions can be inferred from related compounds such as 1-Boc-4-cyanopiperidine and other piperidine derivatives.[4][5]
General Safety Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
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Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Handling:
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Use spatulas and other equipment that will not generate static electricity.
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Avoid creating dust.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Regulatory Status:
It is important to note that precursors to controlled substances are often subject to strict regulatory control. Researchers must be aware of and comply with all local, national, and international regulations regarding the synthesis, possession, and use of this compound. For instance, related compounds like 1-Boc-4-AP are listed as DEA List I chemicals in the United States.[6]
Conclusion
1-Boc-4-cyano-4-(2-methylphenyl)-piperidine is a specialized chemical intermediate with a significant role in the synthesis of potent synthetic opioids. Its synthesis requires a solid understanding of modern organic chemistry techniques, and its handling demands strict adherence to safety protocols. This guide has provided a comprehensive overview of its properties, plausible synthetic routes, analytical characterization, and applications, grounded in the principles of scientific integrity and practical laboratory experience. As with any compound associated with the synthesis of controlled substances, it is the responsibility of the scientific community to ensure its legitimate use in research and development while remaining vigilant to the potential for misuse.
References
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NPS Discovery. (2023, December 20). ortho-Methylfentanyl. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-cyanopiperidine-1-carboxylate. Retrieved from [Link]
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Drugs and Alcohol. (2024, August 30). ortho-Methyl Boc 4-AP — New Drug Monograph. Retrieved from [Link]
-
Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]
- AAPPTec. (2013, September 6). Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Retrieved from aapptec.com (Note: A direct link was not available in the search results, but the document was cited as "MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf").
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- 3. 186347-28-4|1-Boc-4-cyano-4-(2-methylphenyl)-piperidine|BLD Pharm [bldpharm.com]
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